

# Application Note: Oseltamivir Impurity D as a Reference Standard in Quality Control

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## Compound of Interest

Compound Name: Ethyl 4-acetamido-3-hydroxybenzoate

Cat. No.: B585362

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## Introduction

Oseltamivir, an antiviral medication marketed as Tamiflu®, is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses. The quality and safety of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. Oseltamivir Impurity D, chemically known as **Ethyl 4-acetamido-3-hydroxybenzoate**, is a known impurity of Oseltamivir.[1][2] Its presence in the final drug product must be monitored and controlled to ensure the safety, efficacy, and stability of the medication. This application note details the use of Oseltamivir Impurity D as a reference standard in the quality control of Oseltamivir drug substances and products.

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. Oseltamivir Impurity D, as a reference standard, is crucial for the development, validation, and routine application of analytical methods to quantify this specific impurity in Oseltamivir samples.[3] Its use is stipulated in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4]

## Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of Oseltamivir Impurity D is essential for its use as a reference standard.

Property	Value
Chemical Name	Ethyl 4-acetamido-3-hydroxybenzoate[5][6]
Synonyms	Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D[2][7]
CAS Number	1346604-18-9[6][7]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub> [6][7]
Molecular Weight	223.23 g/mol [6][7]
Appearance	White to Off-White Solid[2]
Solubility	Soluble in Methanol and DMSO[6]
Storage	2-8 °C[6]

## Regulatory Context

Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines necessitate the identification and quantification of impurities.

Oseltamivir Impurity D is listed as a specified impurity in the European Pharmacopoeia monograph for Oseltamivir Phosphate.[4] The United States Pharmacopeia (USP) also specifies "4-Acetylamino-3-hydroxybenzoic acid ethyl ester" as a related compound of Oseltamivir Phosphate, with an acceptance criterion of not more than (NMT) 0.3% for impurities with a similar relative retention time. The use of a well-characterized reference standard for Oseltamivir Impurity D is therefore a regulatory requirement for quality control.

## Experimental Protocols

The following are detailed methodologies for the detection and quantification of Oseltamivir Impurity D using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

# High-Performance Liquid Chromatography (HPLC)

## Method

This protocol is a composite based on established methods for Oseltamivir and its impurities.[\[8\]](#)  
[\[9\]](#)[\[10\]](#)

Objective: To quantify Oseltamivir Impurity D in an Oseltamivir drug substance or product using a reference standard.

Materials:

- Oseltamivir Impurity D Reference Standard
- Oseltamivir sample (drug substance or product)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- HPLC system with UV detector
- Analytical balance

Chromatographic Conditions:

Parameter	Condition
Column	Zorbax CN (150 mm x 4.6 mm, 5 $\mu$ m) or equivalent
Mobile Phase	Methanol: 0.04 M Formic Acid pH 3.0 (50:50, v/v)
Flow Rate	1.2 mL/min
Column Temperature	Ambient
Detection Wavelength	226 nm
Injection Volume	20 $\mu$ L
Run Time	Approximately 10 minutes

#### Procedure:

- Standard Solution Preparation (0.1 mg/mL):
  - Accurately weigh about 10 mg of Oseltamivir Impurity D Reference Standard into a 100 mL volumetric flask.
  - Dissolve in and dilute to volume with methanol. Sonicate if necessary.
- Sample Solution Preparation (1 mg/mL of Oseltamivir):
  - Accurately weigh a quantity of the Oseltamivir sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask.
  - Dissolve in and dilute to volume with methanol. Sonicate to ensure complete dissolution. For drug products, further sample preparation steps like extraction or filtration may be necessary.
- Chromatography:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the standard solution and the sample solution into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculation:
  - Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir sample using the following formula:

Where:

- Area\_Impurity\_Sample is the peak area of Impurity D in the sample chromatogram.
- Area\_Standard is the peak area of Impurity D in the standard chromatogram.
- Conc\_Standard is the concentration of the Oseltamivir Impurity D standard solution (in mg/mL).
- Conc\_Sample is the concentration of the Oseltamivir sample solution (in mg/mL).

## Liquid Chromatography-Mass Spectrometry (LC-MS)

### Method

For higher sensitivity and selectivity, especially for trace-level quantification, an LC-MS method is recommended. This protocol is based on methods developed for related substances of Oseltamivir.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To identify and quantify Oseltamivir Impurity D at low levels in an Oseltamivir sample.

Materials:

- Oseltamivir Impurity D Reference Standard
- Oseltamivir sample
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- LC-MS system with an electrospray ionization (ESI) source

#### Chromatographic and MS Conditions:

Parameter	Condition
Column	DEVELOSil ODS-UG-5 (50 mm x 3.0 mm, 5.0 $\mu$ m) or equivalent
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile (Gradient elution may be required for optimal separation)
Flow Rate	0.5 mL/min
Column Temperature	40 °C
Injection Volume	10 $\mu$ L
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS Detection	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z	For Impurity D (C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub> ): [M+H] <sup>+</sup> = 224.08

#### Procedure:

- Standard and Sample Preparation:
  - Prepare a series of standard solutions of Oseltamivir Impurity D in a suitable diluent (e.g., 50:50 acetonitrile:water) to construct a calibration curve.
  - Prepare the Oseltamivir sample solution in the same diluent.
- LC-MS Analysis:

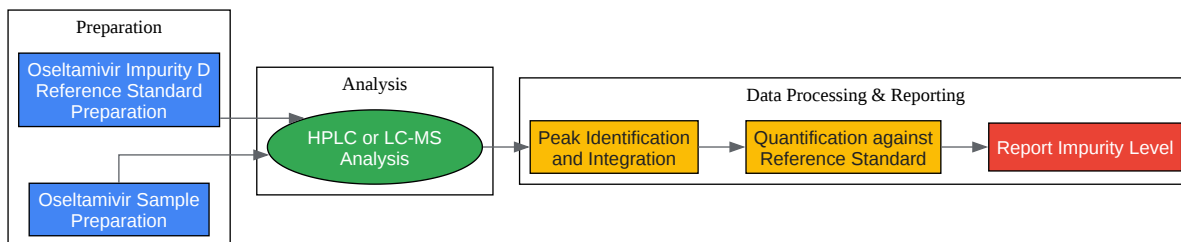
- Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
- Inject the sample solution.
- Quantification:
  - Identify the Oseltamivir Impurity D peak in the sample chromatogram by its retention time and m/z.
  - Quantify the amount of Impurity D in the sample by interpolating its peak area on the calibration curve.

## Data Presentation

The following table summarizes typical quantitative data obtained from method validation studies for impurity analysis.

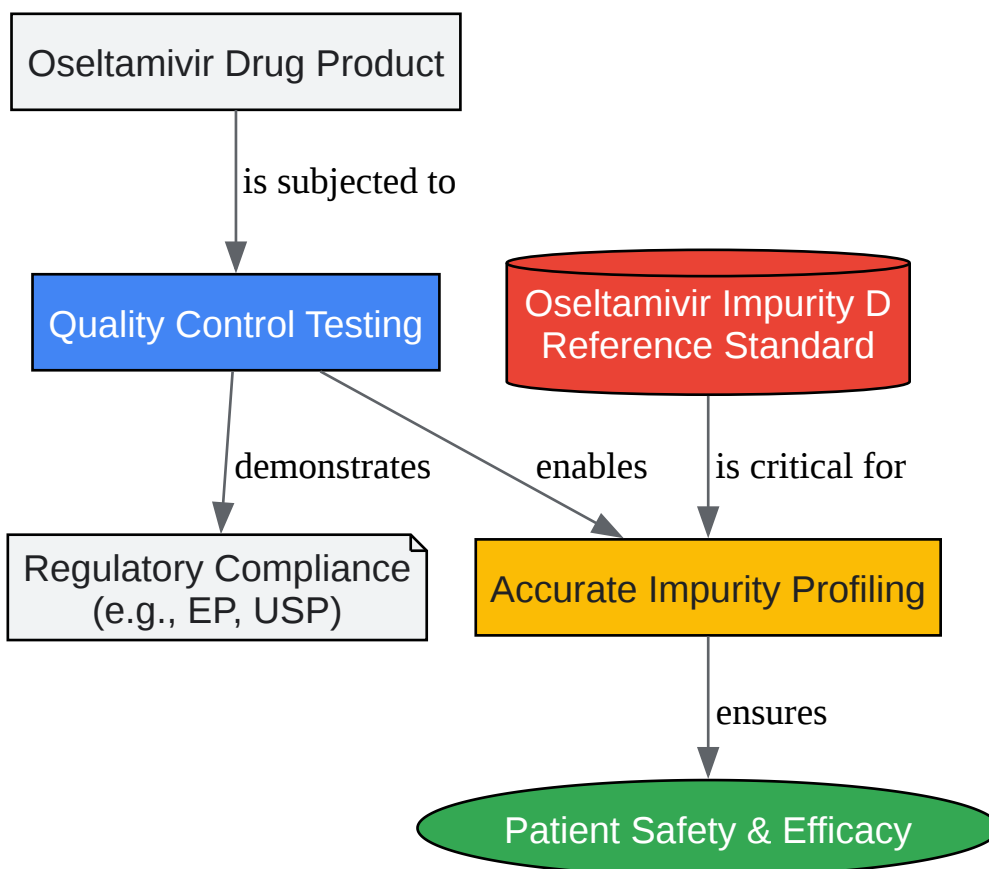
Parameter	Typical Value
Limit of Detection (LOD)	0.00015%
Limit of Quantification (LOQ)	0.0005%
Linearity Range	LOQ to 150% of the specification limit
Correlation Coefficient ( $r^2$ )	> 0.999
Recovery	80.0% to 101.32%
Precision (%RSD)	< 5%

## Visualizations



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Caption: Workflow for Quality Control using Oseltamivir Impurity D.



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